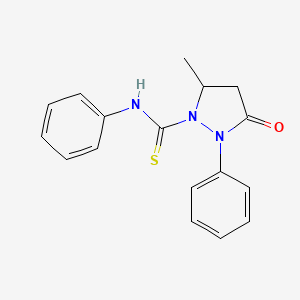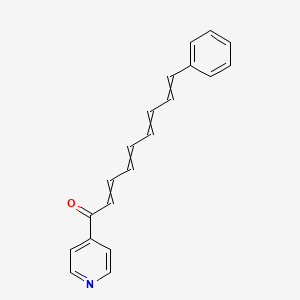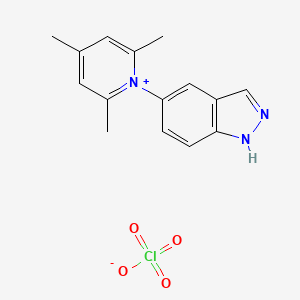
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is a heterocyclic compound that combines the structural motifs of indazole and pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole core . The pyridinium part can be introduced through a nucleophilic substitution reaction involving 2,4,6-trimethylpyridine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize byproducts. This could include the use of transition metal catalysts to facilitate the cyclization and substitution reactions .
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridinium ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized forms of the indazole ring, while substitution reactions could introduce different functional groups onto the pyridinium ring.
Scientific Research Applications
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Used in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate involves its interaction with specific molecular targets. The indazole ring can interact with various enzymes and receptors, potentially modulating their activity. The pyridinium moiety can influence the compound’s electronic properties, affecting its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole: Shares the indazole core but lacks the pyridinium moiety.
2,4,6-Trimethylpyridine: Contains the pyridine ring with similar methyl substitutions but lacks the indazole core.
Uniqueness
1-(1H-Indazol-5-yl)-2,4,6-trimethylpyridin-1-ium perchlorate is unique due to the combination of the indazole and pyridinium structures, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
90018-32-9 |
|---|---|
Molecular Formula |
C15H16ClN3O4 |
Molecular Weight |
337.76 g/mol |
IUPAC Name |
5-(2,4,6-trimethylpyridin-1-ium-1-yl)-1H-indazole;perchlorate |
InChI |
InChI=1S/C15H16N3.ClHO4/c1-10-6-11(2)18(12(3)7-10)14-4-5-15-13(8-14)9-16-17-15;2-1(3,4)5/h4-9H,1-3H3,(H,16,17);(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
FTHQVNBULMSCIW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=[N+](C(=C1)C)C2=CC3=C(C=C2)NN=C3)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-3-phenyl-4H-[1,2,4]triazino[3,4-b]quinazoline-4,6(1H)-dione](/img/structure/B14376663.png)

![2-[Bromo(diphenyl)stannyl]ethan-1-ol](/img/structure/B14376682.png)
![2-Benzyl-7-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14376688.png)

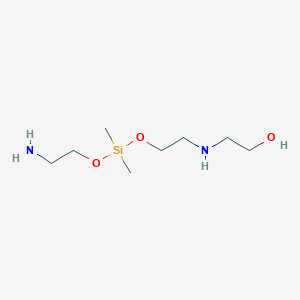
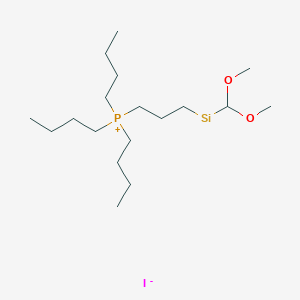
![[(3,4-Dimethoxyphenyl)methylidene]propanedial](/img/structure/B14376706.png)
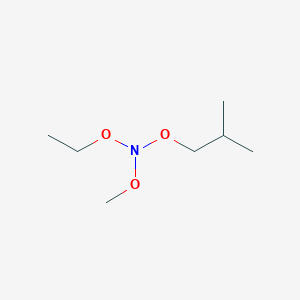
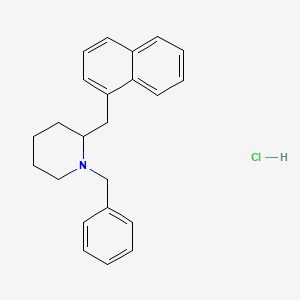
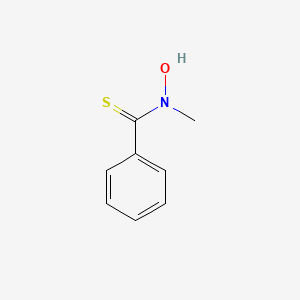
![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
